4-Hydroxy-3-trifluoromethylpiperidine

Description

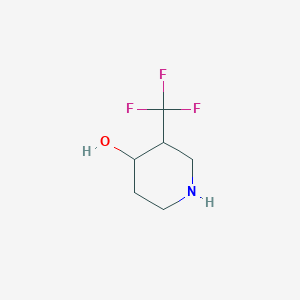

4-Hydroxy-3-trifluoromethylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the six-membered saturated ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their structural rigidity, basicity, and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

3-(trifluoromethyl)piperidin-4-ol |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h4-5,10-11H,1-3H2 |

InChI Key |

CDIYUKFVPHWMAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-hydroxy-3-trifluoromethylpiperidine with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogs

2.1.1 4-(4-Fluorophenyl)-4-Hydroxy Piperidine

- Structure : A piperidine ring with a hydroxyl group at the 4-position and a 4-fluorophenyl substituent.

- Key Differences :

- Applications : Used as a synthetic intermediate for antipsychotics and analgesics due to its aromatic pharmacophore .

2.1.2 Piperidine, 4-[[4-(Trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS 193357-81-2)

- Structure : A piperidine ring with a benzyl group bearing a -CF₃ substituent at the para position, formulated as a hydrochloride salt.

- Key Differences: Lacks the hydroxyl group but includes a benzyl-CF₃ moiety, increasing molecular weight (C₁₃H₁₆F₃N·ClH vs. C₆H₁₀F₃NO for this compound). The hydrochloride salt enhances solubility in aqueous media, advantageous for intravenous formulations .

- Applications : Explored in central nervous system (CNS) drug candidates due to its enhanced blood-brain barrier permeability .

Functional Analogs

2.2.1 3-Trifluoromethylpyridine

- Structure : A pyridine ring with a -CF₃ group at the 3-position.

- Key Differences :

- Applications : Common in agrochemicals and as a ligand in catalysis .

2.2.2 4-(4-Hydroxypiperidin-1-yl)benzaldehyde

- Structure : A piperidine ring with a hydroxyl group at the 4-position, linked to a benzaldehyde moiety.

- Key Differences :

- Applications : Employed in Schiff base synthesis for metal-organic frameworks (MOFs) .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications | Safety Notes |

|---|---|---|---|---|---|

| This compound | Piperidine | -OH (C4), -CF₃ (C3) | ~173.1 | Drug intermediate, CNS targets | Potential -CF₃ toxicity risks |

| 4-(4-Fluorophenyl)-4-Hydroxy Piperidine | Piperidine | -OH (C4), 4-Fluorophenyl (C4) | ~225.2 | Antipsychotic synthesis | Standard piperidine handling |

| Piperidine, 4-[[4-(CF₃)phenyl]methyl]-HCl | Piperidine | Benzyl-CF₃, HCl salt | ~291.7 | CNS drug candidates | Handle with inert atmosphere |

| 3-Trifluoromethylpyridine | Pyridine | -CF₃ (C3) | ~147.1 | Agrochemicals, catalysis | Volatile, use fume hood |

Research Findings and Implications

- Trifluoromethyl Positioning : The 3-position of -CF₃ in piperidine minimizes steric clashes with adjacent substituents, optimizing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Hydroxyl Group Impact: The 4-hydroxy group in piperidine derivatives enhances water solubility by ~20% compared to non-hydroxylated analogs, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.